Product packaging for Hydroxyfinasteride glucuronide(Cat. No.:CAS No. 1196787-38-8)

Hydroxyfinasteride glucuronide

Cat. No.: B12784597
CAS No.: 1196787-38-8
M. Wt: 564.7 g/mol
InChI Key: UWPZOBPHWVTPQC-NKLUJKGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxyfinasteride glucuronide is a significant glucuronide conjugate metabolite of the drug finasteride, a selective 5α-reductase type II inhibitor . Following administration, finasteride is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 enzyme, leading to the formation of hydroxylated metabolites including hydroxyfinasteride . This metabolite then undergoes further conjugation with glucuronic acid via specific UDP-glucuronosyltransferase (UGT) enzymes, namely UGT1A3 and UGT1A4, to form the more water-soluble this compound, facilitating its excretion from the body . The formation of this glucuronide conjugate is a classic Phase II metabolic reaction that increases the compound's water solubility, thereby promoting its elimination via bile and urine . This metabolite is crucial for researchers studying the complete metabolic profile and clearance pathways of finasteride, a drug used for treating benign prostatic hyperplasia and androgenetic alopecia . Analyzing this compound is essential in pre-clinical and clinical pharmacokinetic studies, drug interaction assessments, and research on interindividual variation in drug metabolism . It serves as a vital reference standard for the analytical method development and validation required for drug quantification in biological fluids, supporting regulatory submissions and quality control in pharmaceutical development . This product is supplied for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H44N2O9 B12784597 Hydroxyfinasteride glucuronide CAS No. 1196787-38-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1196787-38-8

Molecular Formula

C29H44N2O9

Molecular Weight

564.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H44N2O9/c1-27(2,13-39-26-22(35)20(33)21(34)23(40-26)25(37)38)31-24(36)17-7-6-15-14-5-8-18-29(4,12-10-19(32)30-18)16(14)9-11-28(15,17)3/h10,12,14-18,20-23,26,33-35H,5-9,11,13H2,1-4H3,(H,30,32)(H,31,36)(H,37,38)/t14-,15-,16-,17+,18+,20-,21-,22+,23-,26+,28-,29+/m0/s1

InChI Key

UWPZOBPHWVTPQC-NKLUJKGGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CC[C@@H]5[C@@]3(C=CC(=O)N5)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)COC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5C3(C=CC(=O)N5)C

Origin of Product

United States

Enzymatic Pathways and Mechanistic Aspects of Hydroxyfinasteride Glucuronide Formation

Precursor Hydroxylation: Role of Cytochrome P450 Enzymes in Hydroxyfinasteride Generation

The initial and rate-limiting step in the formation of hydroxyfinasteride glucuronide is the Phase I metabolic hydroxylation of the parent compound, finasteride (B1672673). This biotransformation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are critical for the metabolism of a vast array of xenobiotics and endogenous compounds.

Identification of Specific CYP Isoforms Involved in Finasteride Hydroxylation

Extensive in vitro studies using human liver microsomes and recombinant human CYP isozymes have been conducted to pinpoint the specific enzymes responsible for finasteride's oxidative metabolism. Research has conclusively identified CYP3A4 as the principal isoform catalyzing the hydroxylation of finasteride. nih.govnih.gov

In these studies, the formation of the primary oxidative metabolite, ω-hydroxyfinasteride (hydroxylation at the t-butyl group), was monitored. The involvement of CYP3A4 was confirmed through multiple lines of evidence:

Recombinant Enzyme Assays: Only microsomes containing recombinant CYP3A4 were capable of generating ω-hydroxyfinasteride from the finasteride substrate. nih.gov Other major CYP isoforms, including CYP1A1, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP2E1, showed no capacity to produce this metabolite. nih.gov

Selective Inhibition: The use of CYP isoform-selective chemical inhibitors demonstrated that gestodene, a mechanism-based inhibitor of CYP3A enzymes, caused a concentration-dependent inhibition of finasteride's oxidative metabolism. nih.gov Conversely, inhibitors selective for other CYP isozymes had minimal to no effect on the reaction. nih.gov

These findings establish that CYP3A4 is the major enzyme responsible for the initial biotransformation of finasteride into its hydroxylated precursor, ω-hydroxyfinasteride.

Reaction Mechanisms of Hydroxylation Catalysis

The hydroxylation of finasteride by CYP3A4 follows the general catalytic cycle characteristic of P450 monooxygenases. This complex process involves the activation of molecular oxygen to facilitate the insertion of one oxygen atom into the substrate.

The key mechanistic steps are:

Substrate Binding: Finasteride binds to the active site of the ferric (Fe³⁺) form of CYP3A4.

Electron Transfer: The enzyme-substrate complex receives an electron from NADPH-cytochrome P450 reductase, reducing the heme iron to the ferrous (Fe²⁺) state.

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

Second Electron Transfer: A second electron is transferred, typically from NADPH-cytochrome P450 reductase or cytochrome b5, to form a ferric-peroxy anion species.

Oxygen-Oxygen Bond Cleavage: Protonation of the peroxy intermediate leads to the heterolytic cleavage of the O-O bond, releasing a water molecule and forming a highly reactive ferryl-oxo intermediate (formally FeO³⁺), often referred to as Compound I. nih.gov

Hydrogen Abstraction and Rebound: This potent oxidizing species abstracts a hydrogen atom from the t-butyl group of finasteride, creating a substrate radical and a hydroxo-iron intermediate. This is followed by a rapid, "rebound" of the hydroxyl group to the radical center, resulting in the formation of ω-hydroxyfinasteride. nih.gov

This intricate, enzyme-catalyzed reaction efficiently converts the lipophilic finasteride molecule into a more polar, hydroxylated metabolite, priming it for subsequent Phase II conjugation reactions.

Glucuronidation: Contribution of UDP-Glucuronosyltransferases (UGTs) to this compound Synthesis

Following hydroxylation, the newly formed ω-hydroxyfinasteride undergoes Phase II metabolism, primarily through glucuronidation. This conjugation reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which attach a hydrophilic glucuronic acid moiety to the metabolite, greatly increasing its water solubility and facilitating its excretion from the body. nih.gov

Identification of Key UGT Isoforms Catalyzing Glucuronidation of Hydroxyfinasteride

In vitro studies utilizing specific human UGT isoforms have identified UGT1A4 as a key enzyme responsible for the glucuronidation of ω-hydroxyfinasteride. nih.govresearchgate.net Experiments have shown that UGT1A4 can effectively catalyze the conjugation of the hydroxyl group on ω-hydroxyfinasteride to form the corresponding glucuronide. nih.govresearchgate.net While UGT1A4 has been identified as a primary catalyst, the scientific literature also suggests that further studies are necessary to fully characterize the complete profile of UGT enzymes that may be involved in the glucuronidation of finasteride metabolites. nih.gov

Substrate Specificity and Kinetic Parameters of UGT-Mediated Glucuronidation

The substrate specificity of UGT enzymes is broad and often overlapping. UGT1A4, for instance, is known to catalyze the glucuronidation of a variety of substrates, particularly those with amine functional groups, but also phenols and hydroxyl groups. genesight.com

To provide context for the general catalytic capacity of UGT1A4, the following table presents kinetic parameters for other known substrates of this enzyme.

SubstrateKₘ (μM)Vₘₐₓ (pmol/min/mg protein)Kinetic ModelSource
Trifluoperazine--- manchester.ac.uk
25-hydroxyvitamin D₃19.1 ± 1.194.09 ± 0.13Michaelis-Menten researchgate.net
20(S)-Protopanaxadiol18.49 ± 1.85 (S₅₀)0.31 ± 0.01 (nmol/min/mg)Hill (Sigmoidal) nih.gov
Dihydrotestosterone25.1 ± 3.821.3 ± 1.1Michaelis-Menten nih.gov
Tamoxifen2.0 ± 0.51-Substrate Inhibition nih.gov

This table illustrates the range of kinetic behaviors of UGT1A4 with various substrates. Kₘ represents the substrate concentration at half-maximal velocity, indicating binding affinity (a lower Kₘ suggests higher affinity). Vₘₐₓ represents the maximum rate of the reaction. S₅₀ is analogous to Kₘ for sigmoidal kinetics.

Molecular Mechanisms of UGT-Catalyzed Glucuronide Conjugation

The formation of this compound is a bi-substrate reaction that involves the transfer of a glucuronic acid moiety from a high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to the hydroxyl group of ω-hydroxyfinasteride. nih.govresearchgate.net

The catalytic process within the active site of UGT1A4 proceeds via a direct, Sₙ2-like nucleophilic substitution mechanism. researchgate.net The key steps are:

Cofactor and Substrate Binding: Both UDPGA and ω-hydroxyfinasteride bind to the active site of the UGT enzyme. The enzyme is an integral membrane protein of the endoplasmic reticulum. researchgate.net

Nucleophilic Attack: The hydroxyl group on ω-hydroxyfinasteride acts as a nucleophile. A basic amino acid residue within the enzyme's active site is thought to abstract a proton from this hydroxyl group, increasing its nucleophilicity.

Glycosidic Bond Formation: The activated hydroxyl group attacks the anomeric C1 carbon of the glucuronic acid moiety of UDPGA. This leads to the formation of a new β-D-glycosidic bond between ω-hydroxyfinasteride and glucuronic acid.

Inversion of Stereochemistry: The Sₙ2 mechanism results in an inversion of the stereochemistry at the C1 carbon of the glucuronic acid, changing from an α-configuration in UDPGA to a β-configuration in the final glucuronide product. researchgate.net

Product Release: The enzyme releases the newly synthesized this compound and the UDP co-product. researchgate.net

The proper orientation of the substrate's hydroxyl group toward the UDPGA cofactor within the enzyme is a critical determinant for the conjugation reaction to occur successfully. oup.com This reaction transforms the metabolite into a highly polar, water-soluble, and generally inactive conjugate that is readily eliminated from the body.

Sequential Nature of Finasteride Metabolism to this compound

The conversion of finasteride to this compound is not a single event but a sequential, two-phase process typical for the metabolism of many xenobiotics. nih.govexcelmale.comsci-hub.box This process ensures the transformation of the lipophilic finasteride molecule into a more hydrophilic conjugate that can be readily eliminated from the body.

Phase I Metabolism: Hydroxylation

The initial step in this pathway is a Phase I oxidation reaction. nih.gov Specifically, finasteride undergoes hydroxylation of its t-butyl group, a reaction that introduces a hydroxyl (-OH) group into the molecule. nih.govsci-hub.boxresearchgate.net This creates an intermediate metabolite known as ω-hydroxyfinasteride. nih.govdrugbank.com This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, with research identifying CYP3A4 as the major enzyme responsible for this biotransformation. nih.govdrugbank.comnih.gov The introduction of the hydroxyl group serves as a crucial preparatory step, creating a site for the subsequent Phase II conjugation reaction.

Phase II Metabolism: Glucuronidation

Following hydroxylation, the newly formed ω-hydroxyfinasteride undergoes a Phase II conjugation reaction known as glucuronidation. nih.govexcelmale.com In this step, a molecule of glucuronic acid (derived from UDP-glucuronic acid) is transferred to the hydroxyl group of ω-hydroxyfinasteride. nih.gov This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov Specifically, the UGT1A4 isoform has been identified as being involved in the glucuronidation of ω-hydroxyfinasteride. nih.gov The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the metabolite, resulting in the final product, this compound. researchgate.net This end product is then readily excreted from the body, primarily through bile and urine. nih.govresearchgate.net

The table below summarizes the sequential steps in the formation of this compound.

Metabolic Phase Reaction Parent Compound Key Enzyme Resulting Metabolite
Phase IHydroxylationFinasterideCytochrome P450 3A4 (CYP3A4) nih.govdrugbank.comnih.govω-hydroxyfinasteride nih.gov
Phase IIGlucuronidationω-hydroxyfinasterideUDP-glucuronosyltransferase 1A4 (UGT1A4) nih.govThis compound

Intracellular Localization of Enzymes Involved in this compound Formation

The enzymes responsible for the sequential metabolism of finasteride to this compound have specific localizations within the cell, primarily in tissues with high metabolic activity such as the liver. sci-hub.boxdrugbank.compropeciahelp.com

Cytochrome P450 3A4 (CYP3A4)

The CYP450 enzymes, including the critical CYP3A4 isoform, are predominantly membrane-bound proteins. They are primarily located in the smooth endoplasmic reticulum of cells. nih.gov While the highest concentration of CYP3A4 is found in hepatocytes (liver cells), it is also present in other tissues, including the cells of the small intestine. diva-portal.org This localization within the endoplasmic reticulum places the enzyme in close proximity to the cellular machinery required for its function, including the transport of lipophilic substrates like finasteride.

UDP-glucuronosyltransferases (UGTs)

Similar to the CYP enzymes, the UGT enzyme superfamily, including the UGT1A4 isoform, are also integral membrane proteins. nih.gov They are primarily bound to the membrane of the endoplasmic reticulum. nih.gov The active site of UGT enzymes faces the lumen (the inner space) of the endoplasmic reticulum. This compartmentalization is crucial for the process of glucuronidation, as it allows the newly synthesized, more water-soluble glucuronide conjugates to be segregated and prepared for transport out of the cell. UGTs are most abundantly expressed in the liver but are also found in various other tissues, including the intestine, kidneys, and colon. nih.govxenotech.com

The table below details the intracellular location of the key enzymes in this metabolic pathway.

Enzyme Primary Function Primary Tissue Location Intracellular Localization
Cytochrome P450 3A4 (CYP3A4)Phase I Hydroxylation of FinasterideLiver, Intestine diva-portal.orgEndoplasmic Reticulum nih.gov
UDP-glucuronosyltransferase 1A4 (UGT1A4)Phase II Glucuronidation of ω-hydroxyfinasterideLiver, Intestine, Kidney nih.govxenotech.comEndoplasmic Reticulum nih.gov

Advanced Analytical Methodologies for Hydroxyfinasteride Glucuronide Quantification and Characterization

Chromatographic Techniques for Hydroxyfinasteride Glucuronide Separation

Chromatographic separation is a critical first step in the analytical workflow, designed to isolate the target analyte from a complex mixture of endogenous and exogenous compounds. The physicochemical properties of this compound, particularly its increased polarity due to the glucuronic acid moiety, dictate the choice of chromatographic technique.

Liquid Chromatography (LC) Applications in Metabolite Analysis

Liquid chromatography (LC), especially when coupled with mass spectrometry, is the cornerstone for the analysis of drug metabolites like this compound. nih.gov Its versatility allows for the separation of a wide range of compounds from various biological samples. nih.gov

Reversed-Phase Liquid Chromatography (RPLC): RPLC is a widely used technique for the analysis of drug metabolites. researchgate.net For glucuronides, which are significantly more polar than their parent aglycones, retention on traditional C18 columns can be challenging, often leading to elution near the solvent front where matrix effects can be most pronounced. scispace.comsigmaaldrich.com To overcome this, method development often involves optimizing the mobile phase composition, typically using mixtures of water and organic solvents like acetonitrile or methanol with acidic modifiers such as formic or acetic acid to ensure proper ionization and peak shape. scispace.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC presents an alternative and often advantageous approach for highly polar compounds like glucuronides. researchgate.net In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. scispace.com This setup allows for enhanced retention of polar analytes, effectively separating them from less polar matrix components. scispace.com Compared to RPLC, HILIC can offer better peak shapes and improved separation for isomers of polar compounds. researchgate.net

Studies on finasteride (B1672673) metabolism have successfully employed liquid chromatography coupled to mass spectrometry to identify an intact this compound in human bile and urine, demonstrating the suitability of LC-based methods for its analysis. nih.govbohrium.com

Considerations for Gas Chromatography (GC) if applicable to derivatized forms

Gas chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like glucuronide conjugates. sigmaaldrich.com The high polarity and molecular weight of this compound make it incompatible with GC without significant chemical modification.

For GC analysis to be feasible, a two-step process is typically required:

Hydrolysis: The glucuronic acid moiety is cleaved from the hydroxyfinasteride molecule, usually through enzymatic hydrolysis with β-glucuronidase. This process reverts the metabolite to its parent aglycone (hydroxyfinasteride). sigmaaldrich.com

Derivatization: The resulting hydroxyfinasteride, along with other functional groups, would then need to be derivatized to increase its volatility and thermal stability for GC analysis. sigmaaldrich.com

This indirect approach is more complex and can introduce variability, making LC the preferred method for the direct analysis of intact glucuronide conjugates. scispace.com

Mass Spectrometry (MS) Approaches for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of drug metabolites, offering unparalleled sensitivity and selectivity for both identifying and quantifying compounds. rfi.ac.uk When coupled with liquid chromatography, it provides a powerful platform for metabolic studies. taylorandfrancis.com

Tandem Mass Spectrometry (MS/MS) in Metabolite Identification

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural confirmation and quantification of metabolites in complex biological matrices. researchgate.net In an MS/MS experiment, the precursor ion (the ion corresponding to the intact this compound molecule) is selected and then fragmented to produce a series of characteristic product ions. This fragmentation pattern serves as a molecular fingerprint for confident identification.

For glucuronide conjugates, a common fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da). The resulting product ion corresponds to the protonated aglycone (hydroxyfinasteride). nih.gov This characteristic neutral loss is often used in "neutral loss scanning" experiments to selectively screen for potential glucuronide metabolites within a sample. ufz.de Research has utilized liquid chromatography coupled with triple quadrupole or ion trap mass spectrometers to successfully identify this compound in biological samples. nih.govbohrium.comresearchgate.net These studies rely on the specific fragmentation patterns to confirm the identity of the metabolite. nih.govbohrium.com

Table 1: Common MS/MS Fragmentation Patterns for Glucuronide Conjugates

Precursor Ion Characteristic Neutral Loss Product Ion Significance
[M+H]⁺ 176 Da (C₆H₈O₆) [Aglycone+H]⁺ Confirms the presence of the glucuronic acid moiety.
[M-H]⁻ - m/z 175 Characteristic fragment from the glucuronate portion. nih.gov
[M-H]⁻ - m/z 113 Secondary fragment from the glucuronate portion. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Metabolic Profiling

High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. nih.gov This capability is invaluable in metabolic profiling and the identification of unknown metabolites.

The key advantages of HRMS in analyzing metabolites like this compound include:

Unambiguous Elemental Formula Determination: The high mass accuracy allows for the confident determination of the elemental composition of the parent ion and its fragments, which is crucial for identifying novel or unexpected metabolites. nih.govbohrium.com

Enhanced Selectivity: HRMS can distinguish between ions with very similar nominal masses (isobars), reducing interferences from matrix components and improving the quality of the data. nih.gov

Non-Targeted Analysis: HRMS enables non-targeted data acquisition, where full-scan data for all ions in a sample are collected. This allows for retrospective data mining to identify metabolites without prior knowledge of their structure. nih.gov

This approach facilitates a comprehensive understanding of the metabolic fate of finasteride by creating a detailed profile of all related compounds in a biological sample.

Isotope-Labeled Internal Standards for Absolute Quantification

For accurate and precise quantification of this compound in biological samples, the use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard in LC-MS/MS bioanalysis. nih.gov A SIL IS is a version of the analyte where one or more atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavy isotopes. researchgate.net

The ideal internal standard for quantifying this compound would be ¹³C- or ¹⁵N-labeled this compound. This IS is chemically identical to the analyte and will therefore have nearly identical chromatographic retention times and ionization efficiencies. researchgate.net

Benefits of using a SIL IS:

Correction for Matrix Effects: It effectively compensates for variations in signal intensity caused by ion suppression or enhancement from co-eluting matrix components. nih.gov

Compensation for Sample Preparation Variability: It accounts for any analyte loss during sample extraction and processing steps. nih.gov

Improved Accuracy and Precision: The use of a SIL IS significantly enhances the robustness, precision, and accuracy of the quantitative method. nih.gov

The response of the analyte is normalized to the response of the known concentration of the SIL IS, allowing for reliable absolute quantification even in complex and variable biological matrices. youtube.com

Table 2: Comparison of Analytical Techniques for this compound

Technique Application Advantages Limitations
LC-MS/MS Separation & Quantification High sensitivity and selectivity; suitable for direct analysis of intact metabolite. researchgate.net Potential for matrix effects; requires authentic standards for absolute quantification. researchgate.net
GC-MS Indirect Analysis High chromatographic resolution. Requires hydrolysis and derivatization; not suitable for intact analysis. sigmaaldrich.com
HRMS Structural Elucidation & Profiling High mass accuracy for formula determination; enables non-targeted analysis. nih.gov Higher instrument cost; data processing can be complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive method for the unambiguous structural elucidation of metabolites, including this compound. hyphadiscovery.comresearchgate.net While techniques like mass spectrometry provide critical information regarding molecular weight and fragmentation, NMR offers detailed insight into the precise arrangement of atoms and the stereochemistry of a molecule. hyphadiscovery.comresearchgate.net The structural confirmation of a drug conjugate like this compound is crucial for understanding its metabolic pathway and ensuring accurate identification in various biological matrices.

The process of structural elucidation by NMR involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments. researchgate.net For a molecule such as this compound, this would typically involve:

¹H NMR: This experiment identifies the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of protons on the finasteride core would be compared to those of the parent drug, with expected variations around the site of hydroxylation. nih.govnih.gov Additional signals corresponding to the glucuronic acid moiety would also be present. nih.gov

¹³C NMR: This provides information on the carbon skeleton of the molecule. nih.govresearchgate.net Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and characterization of the molecular framework.

2D NMR (COSY, HSQC, HMBC): These advanced techniques are essential for assembling the complete molecular structure.

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) couplings through bonds, helping to piece together fragments of the molecule. hyphadiscovery.com

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their respective carbons. hyphadiscovery.com

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds. hyphadiscovery.com This is particularly vital for connecting different molecular fragments and, critically for this compound, for confirming the exact site of glycosidic bond linkage between the hydroxyfinasteride and the glucuronic acid moieties. hyphadiscovery.com

While the use of NMR for confirming the structure of finasteride and its synthetic conjugates has been documented, specific, publicly available ¹H and ¹³C NMR spectral data for this compound are not detailed in readily accessible literature. nih.govresearchgate.net However, the methodology remains the gold standard. In practice, after a metabolite is isolated and purified from a biological matrix (like urine or bile), NMR analysis provides the definitive structural evidence that can correct or confirm structures tentatively assigned by other methods like LC-MS/MS. hyphadiscovery.comnih.gov

Sample Preparation Strategies for this compound Analysis

Effective sample preparation is a critical prerequisite for the accurate quantification and characterization of this compound in biological matrices such as urine or plasma. The primary goals are to isolate the analyte from interfering endogenous components, reduce matrix effects, and concentrate the analyte to a level suitable for detection. scispace.com

Liquid-Liquid Extraction (LLE) is a conventional method used for the extraction of finasteride and its metabolites from plasma and other biological fluids. nih.govnih.gov The technique operates on the principle of partitioning the analyte between two immiscible liquid phases. For finasteride and its metabolites, an organic solvent is used to extract the compounds from the aqueous biological sample. nih.govnih.gov To enhance the extraction of glucuronides, which are highly polar, pH adjustment of the aqueous phase is often necessary to suppress the ionization of the glucuronic acid's carboxylic group. scispace.com

Solid-Phase Extraction (SPE) is another widely used technique that offers advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. mdpi.com This method involves passing the liquid sample through a solid sorbent material packed in a cartridge or plate. mdpi.com The analyte is retained on the sorbent while matrix components are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. mdpi.com For polar metabolites like glucuronides, mixed-mode or polymeric sorbents are often employed to achieve effective retention and subsequent elution. mdpi.com

TechniqueMatrixTypical Solvents/SorbentsKey ParametersReference
Liquid-Liquid Extraction (LLE)Plasma, UrineHexane-isoamyl alcohol, Ethyl acetate, ChloroformpH adjustment of the aqueous phase; Solvent polarity and ratio; Vortex and centrifugation time. nih.govnih.govnih.govresearchgate.net
Solid-Phase Extraction (SPE)Urine, HairMixed-mode or polymeric cartridges (e.g., Panthera Deluxe SPE)Sorbent conditioning, sample loading, wash steps (e.g., water, methanol), and elution solvent (e.g., methanol). mdpi.commdpi.comchromatographyonline.com

In many analytical contexts, particularly in doping control and toxicology, the focus is on quantifying the parent aglycone (hydroxyfinasteride) after cleavage from its glucuronide conjugate. researchgate.netnih.govsigmaaldrich.com This is achieved through enzymatic hydrolysis using β-glucuronidase. sigmaaldrich.comcovachem.com This enzyme specifically catalyzes the cleavage of the β-D-glucuronic acid residue from the metabolite, releasing the parent hydroxyfinasteride. covachem.com Analyzing the aglycone can be advantageous as it simplifies chromatography and often improves sensitivity in mass spectrometry. scispace.comcovachem.com

The hydrolysis procedure involves incubating the biological sample (e.g., urine) with a solution of β-glucuronidase under optimized conditions. sigmaaldrich.comsigmaaldrich.com The efficiency of the hydrolysis can be influenced by several factors, including the source of the enzyme, pH, temperature, and incubation time. sigmaaldrich.comuit.nokurabiotech.com Recombinant and E. coli-derived enzymes are often preferred for their high purity and efficiency, sometimes allowing for complete hydrolysis in shorter times and at lower temperatures compared to enzymes from other sources like mollusks (Helix pomatia). sigmaaldrich.comnih.govhubspotusercontent-na1.net Following hydrolysis, the sample typically undergoes an extraction step (LLE or SPE) to purify the released hydroxyfinasteride before instrumental analysis. mdpi.comresearchgate.net

ParameterTypical ConditionsRationaleReference
Enzyme SourceRecombinant, Escherichia coli (E. coli), Helix pomatia, Patella vulgata (Limpet)Different sources have varying optimal conditions, purity, and efficiency for specific substrates. Recombinant enzymes often offer faster reaction times. sigmaaldrich.comsigmaaldrich.comnih.gov
pH4.5 - 6.8Each enzyme has an optimal pH range for maximum catalytic activity. Acetate or phosphate buffers are commonly used. mdpi.comsigmaaldrich.comkurabiotech.com
TemperatureRoom Temperature to 68°CHigher temperatures can increase reaction rates, but excessive heat can denature the enzyme. Recombinant enzymes may work efficiently at room temperature. chromatographyonline.comsigmaaldrich.comnih.govhubspotusercontent-na1.net
Incubation Time5 minutes to 24 hoursTime required for complete hydrolysis depends on enzyme source, concentration, temperature, and the specific glucuronide conjugate. sigmaaldrich.comnih.gov

Preclinical and Mechanistic Investigations of Hydroxyfinasteride Glucuronide Disposition

In Vitro Studies of Hydroxyfinasteride Glucuronide Formation

In vitro methodologies are fundamental in elucidating the specific enzymes and cellular systems responsible for the generation of drug metabolites. fda.gov For this compound, these studies have been instrumental in identifying the sequential enzymatic reactions leading to its formation.

The liver is the primary site of finasteride (B1672673) metabolism. drugbank.comnih.govdroracle.ai Investigations utilizing human liver subcellular fractions, such as microsomes and S9 fractions, have been pivotal in recreating the metabolic environment. bohrium.com The initial step in the formation of the precursor to this compound is an oxidation reaction. Finasteride is first metabolized to ω-hydroxyfinasteride by Phase I enzymes located in the endoplasmic reticulum of liver cells. nih.gov This hydroxylation is a prerequisite for the subsequent Phase II conjugation.

Incubations of finasteride and its primary metabolite, ω-hydroxyfinasteride, with human liver microsomes in the presence of necessary cofactors have been used to identify subsequent metabolites. bohrium.com These systems confirmed the formation of a glucuronide conjugate, indicating that the enzymes responsible for this reaction are present and active in the microsomal fraction. bohrium.com The process of glucuronidation involves the transfer of glucuronic acid to the substrate, which increases its polarity and facilitates its excretion via urine or bile. nih.gov

To pinpoint the specific enzymes responsible for finasteride's metabolic pathway, researchers utilize recombinant enzyme systems. These systems express single human enzymes, allowing for the unambiguous identification of their catalytic activity towards a specific substrate.

Phase I Metabolism: Studies have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme mediating the initial Phase I metabolism of finasteride into its hydroxylated metabolite, ω-hydroxyfinasteride. nih.govdrugbank.comdiva-portal.org CYP3A4 is a highly abundant enzyme in the human liver and intestine and is responsible for the metabolism of a vast number of drugs. nih.govgenomind.com

Phase II Metabolism: The subsequent glucuronidation of ω-hydroxyfinasteride is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov By testing a panel of twelve different UGTs, studies have shown that UGT1A4 selectively catalyzes the formation of the ω-hydroxyfinasteride glucuronide. nih.govbohrium.comdiva-portal.org Another finasteride metabolite, finasteride-ω-oic acid, is glucuronidated by UGT1A3. nih.govbohrium.com This enzymatic specificity is crucial for understanding potential drug-drug interactions and interindividual variability in metabolism. ebmconsult.com

Table 1: Key Enzymes in the Formation Pathway of this compound
Metabolic StepPrecursor CompoundResulting MetabolitePrimary Enzyme InvolvedEnzyme Family
Phase I OxidationFinasterideω-HydroxyfinasterideCYP3A4Cytochrome P450
Phase II Glucuronidationω-HydroxyfinasterideThis compoundUGT1A4UDP-glucuronosyltransferase

In Vivo Disposition and Excretion Studies in Preclinical Models

In vivo studies in animal models are essential to understand how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. ijrpc.combiotechfarm.co.il These studies bridge the gap between in vitro findings and clinical outcomes in humans. semanticscholar.org

The selection of an appropriate animal model for pharmacokinetic research is based on similarities in metabolic pathways to humans. semanticscholar.org For finasteride, preclinical studies have been conducted in various species, including rats and dogs, to assess its activity and disposition. hres.ca An ideal animal model for studying the disposition of this compound would exhibit similar activity of the key metabolizing enzymes, CYP3A4 and UGT1A4, to that observed in humans. This ensures that the metabolic profile generated in the animal model is qualitatively and quantitatively representative of human metabolism, allowing for more accurate extrapolation of the data. semanticscholar.org

Pharmacokinetic studies in animals characterize the fate of a drug and its metabolites over time. europa.eu Following the administration of finasteride to preclinical models, the parent drug undergoes extensive hepatic metabolism. nih.gov The resulting metabolites, including this compound, are then eliminated from the body.

Table 2: Summary of Finasteride Disposition in Humans (Inferred Relevance to Preclinical Models)
ParameterFindingReference
Primary Route of MetabolismExtensive hepatic oxidation and conjugation drugbank.comnih.gov
Excretion Route (Total Radioactivity)Urine (~39%) and Feces (~57%) nih.gov
Key Phase I Metaboliteω-Hydroxyfinasteride nih.govnih.gov
Key Phase II Metabolite Identified In VivoThis compound bohrium.com
Elimination Pathway for GlucuronidesBile and Urine nih.gov

Tissue Distribution Studies of this compound in Animal Models

Direct studies quantifying the tissue distribution of this compound in animal models have not been extensively reported in the available literature. However, insights can be drawn from the distribution of the parent compound, finasteride, in rats. Following oral administration, finasteride distributes to various tissues, with notable concentrations found in the target organ (prostate) as well as in organs involved in metabolism and excretion like the liver and kidneys nih.govnih.gov.

A study investigating the effect of finasteride particle size on tissue distribution in rats provided data on the concentration of the parent drug in several key organs. While this data pertains to finasteride itself, it provides a foundational understanding of the compound's access to different tissues nih.govresearchgate.net.

Table 1: Tissue Distribution of Finasteride in Rats Following Oral Administration (Note: This table represents the distribution of the parent drug, finasteride, not its glucuronide metabolite. Data is illustrative and compiled from findings on different formulations.)

TissueObserved Presence of FinasterideReference
ProstatePresent nih.govresearchgate.net
LiverPresent nih.govresearchgate.net
SpleenPresent nih.govresearchgate.net
KidneyPresent nih.govresearchgate.net
LungPresent nih.govresearchgate.net
TestisPresent nih.govresearchgate.net

The distribution profile of this compound is expected to differ significantly from that of finasteride. Glucuronide metabolites are generally more water-soluble and larger molecules, which limits their ability to passively diffuse across cell membranes. Consequently, their disposition is heavily reliant on transport proteins. It is hypothesized that this compound would be found in higher concentrations in the liver, where it is formed, and in excretory organs like the kidneys and in the bile, with lower penetration into tissues like the brain or adipose tissue compared to the parent drug.

Investigation of Transporters Involved in this compound Disposition (e.g., efflux transporters)

While specific transporters for this compound have not been definitively identified, the disposition of glucuronidated metabolites is well-characterized to be mediated by various uptake and efflux transporters frontiersin.org. The formation of this compound occurs primarily in the liver and intestine, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes nih.gov. Once formed within the cell, these hydrophilic conjugates require transporters to be eliminated from the body.

Efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, play a crucial role in pumping glucuronide conjugates into the bile or back into the bloodstream for renal excretion. Key efflux transporters involved in the disposition of numerous glucuronide metabolites include Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP).

MRP2 (ABCC2): Primarily located on the apical membrane of hepatocytes, it mediates the biliary excretion of glucuronide conjugates.

MRP3 (ABCC3): Located on the basolateral membrane of hepatocytes, it transports glucuronides from the liver into the sinusoidal blood, facilitating their renal clearance.

BCRP (ABCG2): Found on the apical membrane of hepatocytes and enterocytes, it contributes to both biliary excretion and limitation of intestinal absorption of its substrates.

Given this established role, it is highly probable that the disposition of this compound is dependent on the coordinated action of these efflux transporters.

Table 2: Major Efflux Transporters for Drug Glucuronides and Their Location

TransporterGene FamilyPrimary LocationFunction in Glucuronide DispositionReference
MRP2ABCC2Hepatocyte (Apical), Kidney Tubules (Apical)Biliary and Urinary Excretion frontiersin.org
MRP3ABCC3Hepatocyte (Basolateral)Efflux from Liver into Blood frontiersin.org
BCRPABCG2Hepatocyte (Apical), Intestine (Apical), Blood-Brain BarrierBiliary Excretion, Limits Absorption frontiersin.org

Comparative Metabolism of this compound Across Species

The metabolism of finasteride, leading to the formation of hydroxylated intermediates and their subsequent glucuronidation, exhibits species-specific differences. Understanding these variations is critical for extrapolating preclinical animal data to humans.

In humans , finasteride undergoes Phase I metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, to form metabolites such as ω-hydroxyfinasteride. This hydroxylated metabolite is then conjugated with glucuronic acid in a Phase II reaction catalyzed specifically by UGT1A4 nih.gov.

In rats , in vitro studies using hepatic microsomes have identified two major hydroxylated metabolites: ω-hydroxyfinasteride and 6α-hydroxyfinasteride nih.govnih.gov. The formation of these metabolites is dependent on age and sex and can be induced by different P450 inducers, suggesting the involvement of multiple CYP isoforms nih.gov. The subsequent glucuronidation of these metabolites has been confirmed, as a finasteride glucuronide was identified in rat bile diva-portal.org.

For dogs , indirect evidence of glucuronide formation has been reported through the hydrolysis of urine samples diva-portal.org. Studies in pigs have also involved the investigation of Phase I and II metabolites of finasteride semanticscholar.org.

These findings indicate that while hydroxylation and subsequent glucuronidation are common metabolic pathways for finasteride across species, the specific enzymes involved and the primary metabolites formed can vary. For instance, the identification of 6α-hydroxyfinasteride appears more prominent in rat studies, while human metabolism studies have focused on the glucuronidation of ω-hydroxyfinasteride by UGT1A4 nih.govnih.gov.

Table 3: Comparative Aspects of Finasteride Metabolism Leading to this compound

SpeciesKey Hydroxylated MetabolitesGlucuronidating Enzyme (if identified)Evidence of GlucuronidationReference
Humanω-hydroxyfinasterideUGT1A4Directly identified nih.gov
Ratω-hydroxyfinasteride, 6α-hydroxyfinasterideNot specifiedGlucuronide identified in bile nih.govnih.govdiva-portal.org
DogNot specifiedNot specifiedIndirect evidence from urine hydrolysis diva-portal.org

Compound Reference Table

Factors Influencing Hydroxyfinasteride Glucuronide Metabolism

Genetic Polymorphisms of Metabolizing Enzymes (CYPs, UGTs) Affecting Hydroxyfinasteride Glucuronide Formation

The production of this compound begins with the Phase I metabolism of finasteride (B1672673), which is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govresearchgate.net This enzyme hydroxylates finasteride to form ω-hydroxyfinasteride. nih.gov Subsequently, this intermediate undergoes Phase II metabolism, where the UDP-glucuronosyltransferase 1A4 (UGT1A4) enzyme conjugates it with glucuronic acid to form ω-hydroxyfinasteride glucuronide. nih.gov

Both CYP3A4 and UGT enzymes are known to be highly polymorphic. nih.govresearchgate.net Genetic variations in the genes encoding these enzymes can lead to altered enzyme activity, which in turn can affect the rate of finasteride metabolism and the formation of its glucuronidated metabolite. nih.govresearchgate.net For instance, genetic variability in CYP3A genes can account for up to 90% of the observed interindividual differences in enzyme activity. nih.gov While there is currently a lack of published literature directly investigating the effects of CYP3A4 and CYP3A5 genetic variations on finasteride metabolism specifically, the significant role of these enzymes suggests that such polymorphisms could have a considerable impact. nih.gov

Table 1: Key Enzymes in this compound Formation and the Potential Impact of Genetic Polymorphisms

Metabolic Step Enzyme Metabolite Formed Known Genetic Variability Potential Impact on this compound Formation
Phase I HydroxylationCytochrome P450 3A4 (CYP3A4)ω-hydroxyfinasterideHigh interindividual variability (up to 90%) due to genetic polymorphisms. nih.govAltered rate of formation of the precursor, ω-hydroxyfinasteride, directly affecting the substrate available for glucuronidation.
Phase II GlucuronidationUDP-glucuronosyltransferase 1A4 (UGT1A4)ω-hydroxyfinasteride glucuronideHighly polymorphic, with variants known to alter enzyme activity (e.g., UGT1A42, UGT1A43). nih.govgenesight.comDirect influence on the rate and extent of this compound formation, leading to interindividual differences in metabolite levels.

Influence of Drug-Drug Interactions on this compound Production

The metabolic pathway leading to this compound is susceptible to modulation by co-administered drugs that can either induce or inhibit the key metabolizing enzymes, CYP3A4 and UGT1A4.

Enzyme induction is a process where a drug increases the synthesis of a specific enzyme, leading to an accelerated metabolism of other drugs (substrates) that are metabolized by the same enzyme. Inducers of CYP3A4 can potentially increase the rate of finasteride's conversion to ω-hydroxyfinasteride, thereby increasing the substrate available for UGT1A4 and potentially leading to higher levels of this compound. The U.S. Food and Drug Administration (FDA) lists several potent inducers of CYP3A4. mdpi.com Conversely, some studies suggest that high doses of finasteride may reduce the induction of CYP3A4, potentially limiting its own metabolism. nih.govresearchgate.net

Enzyme inhibition occurs when a drug binds to an enzyme and decreases its activity. This results in a slower metabolism of substrate drugs, leading to their accumulation. Inhibition of CYP3A4 would reduce the formation of ω-hydroxyfinasteride, thereby decreasing the production of this compound. Many drugs are known to be inhibitors of CYP3A4. genesight.commdpi.com For example, substances like ketoconazole, itraconazole, and clarithromycin (B1669154) are strong inhibitors. genesight.commdpi.com Similarly, inhibition of the UGT1A4 enzyme would directly block the final step of this compound formation.

Table 2: Examples of Drug-Drug Interactions Affecting Finasteride Metabolism

Interaction Type Enzyme Affected Mechanism Potential Effect on this compound Levels Examples of Interacting Drugs
Enzyme Induction CYP3A4Increased enzyme synthesisIncreaseRifampicin, Carbamazepine, Phenytoin, St. John's Wort mdpi.com
Enzyme Inhibition CYP3A4Decreased enzyme activityDecreaseKetoconazole, Itraconazole, Ritonavir, Clarithromycin, Ciprofloxacin, Cimetidine genesight.commdpi.com
Enzyme Inhibition UGT1A4Decreased enzyme activityDecreaseData on specific clinical inhibitors is less defined, but potential exists.

Impact of Physiological and Pathophysiological Conditions on this compound Metabolism in Research Models

The metabolic capacity of an individual is not static and can be influenced by various physiological and pathophysiological states. Factors such as age, diet, and liver health can significantly alter the activity of drug-metabolizing enzymes. nih.gov

In research models, conditions that affect the liver, the primary site of finasteride metabolism, are particularly relevant. researchgate.net For instance, studies in rodents have shown that inhibition of 5α-reductase can predispose to hepatic steatosis (fatty liver) and liver fibrosis. wikipedia.org Such liver disorders can impair the function of both CYP and UGT enzymes, thereby affecting the entire metabolic pathway of finasteride. nih.gov A diet deficient in protein can reduce the drug-metabolizing capacity, while starvation has been shown to decrease the production of glucuronides. nih.gov

Furthermore, inflammatory conditions can also impact drug metabolism. During inflammation or infection, the expression and activity of drug-metabolizing enzymes, including certain UGT isoforms, can be down-regulated, potentially mediated by cytokines. nih.gov This could lead to a reduced capacity to form this compound during such states.

Endogenous Modulators of Glucuronidation Pathways Relevant to this compound

The activity of UGT enzymes, including UGT1A4, is not only influenced by external factors but also regulated by endogenous compounds. This regulation adds another layer of complexity to predicting the metabolic fate of finasteride.

Hormones are significant modulators of UGT activity. For example, 17β-estradiol has been shown to up-regulate the expression of UGT1A4, a mechanism that may be mediated by the estrogen receptor α (ERα). researchgate.netmdpi.com Progesterone has also been found to increase the activity of certain UGTs. researchgate.net This hormonal regulation suggests that physiological states with altered hormone levels, such as pregnancy, could impact the glucuronidation of finasteride metabolites. mdpi.com

Bile acids and the nuclear receptors they activate also play a role in regulating UGT expression. nih.gov Ligand-activated transcription factors such as the farnesoid X-receptor (FXR), liver X-receptor (LXR), and peroxisome proliferator-activated receptor alpha (PPARα) can modulate the expression of genes controlling bile acid homeostasis, including several UGTs. nih.govnih.gov

Inflammatory mediators, such as cytokines, can also act as endogenous modulators. Pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) have been shown to suppress the expression of certain UGT mRNAs in research models, which could decrease glucuronidation activity during an inflammatory response. nih.gov Other endogenous molecules, like fatty acyl-CoAs and adenine (B156593) compounds, have been identified as potential activators or allosteric inhibitors of UGTs, respectively.

Stereochemical Considerations in Hydroxyfinasteride Glucuronide Formation and Analysis

Chirality of Finasteride (B1672673) and its Hydroxylated Metabolites

Finasteride is a synthetic 4-azasteroid, a class of compounds based on the core steroid structure known as a gonane (B1236691). proteopedia.org This core structure is composed of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring fused together, creating multiple chiral centers. proteopedia.org Although a gonane structure can theoretically have 64 possible stereoisomers, most steroids, including finasteride, are based on the 5α-gonane stereoisomer. proteopedia.org The specific spatial arrangement of functional groups attached to this rigid, multi-ring system defines its chirality and is fundamental to its interaction with enzymes.

The metabolic conversion of finasteride into its hydroxylated metabolites involves the introduction of a hydroxyl (-OH) group. This process, primarily mediated by cytochrome P450 enzymes like CYP3A4, occurs at specific positions on the finasteride molecule. nih.gov Key hydroxylated metabolites include ω-hydroxyfinasteride, where the hydroxylation occurs on the tert-butyl group, and 6α-hydroxyfinasteride, where the steroid ring system itself is hydroxylated. nih.govnih.gov

The introduction of a hydroxyl group at a prochiral center can create a new chiral center, and even when it does not, the resulting metabolite retains the inherent chirality of the parent steroid nucleus. The precise spatial orientation (stereochemistry) of this new hydroxyl group—for instance, whether it is in an alpha (α, pointing down) or beta (β, pointing up) configuration relative to the plane of the steroid ring—results in different stereoisomers. nih.gov These hydroxylated metabolites are chiral molecules whose three-dimensional structures are recognized with high specificity by the enzymes involved in subsequent metabolic steps.

Stereoselective Formation of Hydroxyfinasteride Isomers

The formation of hydroxylated finasteride metabolites is a stereoselective process, meaning that one stereoisomer is preferentially formed over another. This selectivity is dictated by the three-dimensional structure of the active site of the metabolizing enzymes, primarily CYP3A4. nih.gov The enzyme orients the finasteride molecule in a specific way, facilitating the transfer of an oxygen atom to a particular position with a defined spatial orientation.

A clear example of this stereoselectivity is observed in the metabolism of finasteride in rat hepatic microsomes, where hydroxylation at the 6-position of the steroid ring occurs specifically at the 6α-position. nih.gov The formation of the 6β-hydroxyfinasteride isomer is not observed, indicating that the enzyme responsible possesses a high degree of stereoselectivity for this reaction. nih.gov This suggests the existence of a novel enzyme that catalyzes the 6α-hydroxylation of the 4-azasteroid structure. nih.gov

This enzymatic control ensures that the biological system produces specific, defined isomers of hydroxylated metabolites rather than a random mixture. The resulting stereoisomers, such as 6α-hydroxyfinasteride, can then exhibit different affinities for the next set of enzymes in the metabolic pathway.

Table 1: Known Hydroxylated Metabolites of Finasteride and Formation Stereoselectivity This table is generated based on available research data.

MetabolitePosition of HydroxylationKey EnzymeStereoselectivityReference
ω-hydroxyfinasteridetert-butyl groupCYP3A4Not applicable (prochiral center) nih.gov
6α-hydroxyfinasteride6-position of steroid ringP-450 (specific isozyme)Highly selective for the α-position nih.gov

Stereospecificity of UGT Enzymes in Glucuronide Conjugation of Hydroxyfinasteride

Following hydroxylation (Phase I metabolism), hydroxyfinasteride metabolites undergo Phase II metabolism, primarily through glucuronidation. nih.gov This reaction involves the covalent attachment of a glucuronic acid molecule to the hydroxyl group of the metabolite, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov This conjugation increases the water solubility of the metabolite, facilitating its excretion from the body. nih.govsigmaaldrich.com

The glucuronidation reaction is stereospecific. The active site of a UGT enzyme is chiral and will preferentially bind to and catalyze the reaction for only one enantiomer or diastereomer of a chiral substrate. nih.govcore.ac.uk Research has identified that UGT1A4 is involved in the glucuronidation of ω-hydroxyfinasteride. nih.gov The specific UGT isozyme responsible for conjugating other isomers, such as 6α-hydroxyfinasteride, has not yet been definitively identified and represents an area for future investigation. nih.gov

The UGT enzyme recognizes the specific three-dimensional structure of the hydroxyfinasteride isomer and orients it correctly relative to the co-substrate, UDP-glucuronic acid (UDPGA). This precise alignment ensures that the glucuronic acid moiety is transferred to the hydroxyl group, resulting in the formation of a hydroxyfinasteride glucuronide conjugate with a specific β-D-glucuronide stereochemical configuration. nih.gov The stereospecificity of UGTs means that different stereoisomers of hydroxyfinasteride may be glucuronidated by different UGT enzymes or at different rates, leading to a complex metabolic profile.

Table 2: UGT Enzymes Implicated in Finasteride Metabolite Glucuronidation This table summarizes current knowledge on the subject.

Hydroxylated MetaboliteUGT Enzyme(s)StereospecificityReference
ω-hydroxyfinasterideUGT1A4Assumed to be high, typical of UGT-mediated reactions nih.gov
6α-hydroxyfinasterideUnknownExpected to be high, dependent on the specific UGT isozyme nih.gov

Analytical Challenges in Resolving Stereoisomers of this compound

The stereochemical complexity of this compound presents significant challenges for its analytical detection and quantification. Stereoisomers, which include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images), often have identical masses and very similar physicochemical properties. nih.gov

Consequently, standard analytical techniques often fail to distinguish between them:

Mass Spectrometry (MS): As stereoisomers have the same molecular weight and fragmentation patterns, MS alone cannot differentiate them.

Conventional High-Performance Liquid Chromatography (HPLC): Standard reversed-phase HPLC columns separate compounds based on properties like polarity. Since stereoisomers often have very similar polarities, they typically co-elute, appearing as a single peak. nih.gov

To resolve and accurately quantify individual stereoisomers of this compound, specialized analytical techniques are required. Chiral chromatography is the primary method for separating enantiomers. sci-hub.st This involves using a chiral stationary phase (CSP) in an HPLC or supercritical fluid chromatography (SFC) system. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

The development of such analytical methods is further complicated by the lack of commercially available, purified standards for each individual stereoisomer of this compound. core.ac.uk Without these reference standards, it is difficult to validate an analytical method for accurate identification and quantification. Therefore, resolving the complete stereochemical profile of finasteride metabolism remains a formidable analytical task.

Q & A

Q. What analytical techniques are optimal for detecting Hydroxyfinasteride glucuronide in biological matrices?

this compound, like other glucuronides, requires sensitive and specific analytical methods due to its polarity and low abundance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, employing reversed-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water and acetonitrile). For urine or plasma, solid-phase extraction (SPE) using mixed-mode cartridges improves recovery by retaining polar metabolites. Internal standards (e.g., deuterated analogs) are critical for correcting matrix effects and ion suppression .

Q. What are standard protocols for enzymatic hydrolysis of glucuronide conjugates prior to analysis?

Enzymatic hydrolysis using β-glucuronidase (e.g., E. coli or Patella vulgata isoforms) is optimized at pH 5.0–6.0 and 37°C for 12–18 hours. For urine, a 50 kU/mL enzyme concentration in ammonium acetate buffer effectively cleaves glucuronides. Validation requires spiked controls to confirm hydrolysis efficiency (>90%) and avoid false negatives from incomplete cleavage. Note that enzyme activity varies by source and matrix composition .

Q. Which validation parameters are critical for quantifying glucuronide metabolites in plasma/urine?

Key validation parameters include:

  • Linearity : Assessed over 3–4 orders of magnitude (e.g., 1–1000 ng/mL).
  • Recovery : ≥70% via SPE or protein precipitation.
  • Precision/Accuracy : Intra- and inter-day CV ≤15%, accuracy within ±20%.
  • Matrix Effects : Evaluate ion suppression/enhancement using post-column infusion.
  • Stability : Bench-top (4–24 hours), freeze-thaw (≥3 cycles), and long-term (-80°C) stability studies .

Advanced Research Questions

Q. How can researchers address low retention of this compound in reversed-phase HPLC?

Polar glucuronides often elute near the solvent front in reversed-phase systems. To improve retention:

  • Use hydrophilic interaction liquid chromatography (HILIC) columns, which retain polar analytes via hydrogen bonding.
  • Adjust mobile phase pH (e.g., 3.0–4.0 with formic acid) to protonate acidic groups.
  • Employ ion-pairing reagents (e.g., tetrabutylammonium) cautiously, as they may suppress MS signals .

Q. How to resolve discrepancies in tissue-specific glucuronide levels observed in metabolic studies?

Tissue-specific glucuronide distribution (e.g., liver vs. bile) can reflect variability in UDP-glucuronosyltransferase (UGT) isoform expression or transporter activity (e.g., MRP2). Experimental designs should:

  • Normalize tissue levels to protein content or creatinine (for urine).
  • Use isotopically labeled tracers (e.g., ²H₂O) to differentiate de novo synthesis vs. transport.
  • Apply Bayesian Markov chain Monte Carlo (MCMC) simulations to model flux heterogeneity .

Q. What strategies mitigate matrix effects when analyzing this compound via LC-MS/MS?

Matrix effects from endogenous compounds (e.g., salts, lipids) are minimized by:

  • Diluting samples 1:5–1:10 with mobile phase.
  • Using matrix-matched calibration curves.
  • Incorporating post-column infusion checks to identify regions of ion suppression.
  • Optimizing SPE wash steps (e.g., 5% methanol in water) to remove polar interferents .

Q. How does UGT polymorphism affect this compound formation in different populations?

UGT1A1 and UGT1A7 polymorphisms (e.g., UGT1A128 allele) reduce glucuronidation efficiency, leading to inter-individual variability. Studies should:

  • Pre-screen participants for UGT genotypes via PCR.
  • Corrogate pharmacokinetic data (e.g., AUC, Cmax) with metabolite ratios (parent compound/glucuronide).
  • Use humanized UGT mouse models to isolate isoform-specific effects .

Q. What Bayesian approaches enhance flux analysis of glucuronide metabolic pathways?

Bayesian MCMC methods estimate gluconeogenesis and glycogenolysis contributions to glucuronide enrichment. For ²H-labeled studies:

  • Define priors based on isotopic enrichment (e.g., ²H5/²H2 ratio in glucuronide).
  • Run 50 Markov chains with 50,000 iterations to converge on posterior distributions.
  • Validate models using Akaike information criterion (AIC) to avoid overfitting .

Data Contradiction Analysis

Example : Discrepant hepatic vs. biliary glucuronide levels in fatty liver disease models.

  • Potential Causes : Reduced UGT1A1 activity in hepatocytes vs. upregulated MRP2-mediated biliary excretion.
  • Resolution : Measure UGT1A1 mRNA/protein levels alongside biliary flow rates. Use phospholipid supplements (e.g., FLP-MD) to differentiate impaired synthesis vs. transport mechanisms .

Methodological Tables

Parameter Optimal Conditions Evidence Source
LC-MS/MS ColumnC18 (2.1 × 50 mm, 1.7 µm)
β-Glucuronidase Incubation50 kU/mL, pH 5.0, 37°C, 12h
SPE Recovery≥70% (mixed-mode cation exchange)
HILIC Mobile PhaseAcetonitrile/10 mM ammonium formate (pH 3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.